molecular formula C14H15NO2 B2911686 Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate CAS No. 81979-58-0

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate

Cat. No.: B2911686
CAS No.: 81979-58-0
M. Wt: 229.279
InChI Key: XWGPGCCMAZJHKD-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C14H15NO2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with aniline in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction typically requires reflux conditions and a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the phenyl group.

    Ethyl 3-methyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the phenyl group.

    Ethyl 3-phenyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the methyl group.

Uniqueness

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding interactions and specificity in various applications .

Properties

IUPAC Name

ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)13-10(2)9-12(15-13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGPGCCMAZJHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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